molecular formula C14H20O2 B091972 1-Adamantyl methacrylate CAS No. 16887-36-8

1-Adamantyl methacrylate

Cat. No.: B091972
CAS No.: 16887-36-8
M. Wt: 220.31 g/mol
InChI Key: MZVABYGYVXBZDP-UHFFFAOYSA-N
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Description

1-Adamantyl methacrylate is a chemical compound that belongs to the class of methacrylate esters. It is characterized by the presence of an adamantyl group, which is a bulky, tricyclic hydrocarbon structure, attached to the methacrylate moiety. This compound is known for its unique properties, such as high thermal stability, low dielectric constant, and excellent transparency to ultraviolet light .

Scientific Research Applications

1-Adamantyl methacrylate has a wide range of scientific research applications:

Safety and Hazards

Safety measures for handling 1-Adamantyl methacrylate include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection . If on skin, it should be washed with soap and water . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Preparation Methods

1-Adamantyl methacrylate can be synthesized through various methods. One common synthetic route involves the esterification of 1-adamantanol with methacrylic acid in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under azeotropic conditions using a solvent like methylcyclohexane to remove water formed during the reaction . The reaction conditions include stirring the mixture at a temperature of 100 to 115°C for several hours. After the reaction, the product is purified through washing and distillation processes .

In industrial production, the atom transfer radical polymerization (ATRP) method is often employed. This method involves the polymerization of this compound using initiators like methyl α-bromoisobutyrate, copper(I) bromide, and copper(II) bromide in the presence of ligands such as 1,1,4,7,10,10-hexamethyltriethylenetetramine . The reaction is carried out in solvents like toluene at controlled temperatures to achieve well-defined polymer structures .

Chemical Reactions Analysis

1-Adamantyl methacrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions.

    Polymerization: This compound can be polymerized through radical polymerization methods, such as ATRP, to form poly(this compound).

    Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.

    Substitution: The adamantyl group in this compound can participate in substitution reactions, where functional groups are introduced into the adamantyl moiety.

Common reagents used in these reactions include initiators like methyl α-bromoisobutyrate, oxidizing agents like potassium permanganate, and catalysts like sulfuric acid . The major products formed from these reactions include poly(this compound) and various oxidized derivatives.

Comparison with Similar Compounds

1-Adamantyl methacrylate can be compared with other methacrylate esters, such as isobornyl methacrylate and tert-butyl methacrylate.

    Isobornyl Methacrylate: Similar to this compound, isobornyl methacrylate has a bulky ester group that provides high thermal stability and low dielectric constant.

    Tert-Butyl Methacrylate: This compound also provides good thermal stability and mechanical properties.

Other similar compounds include bornyl methacrylate and various adamantane derivatives, each offering unique properties based on their specific molecular structures .

Properties

IUPAC Name

1-adamantyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(2)13(15)16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVABYGYVXBZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28854-38-8
Record name 2-Propenoic acid, 2-methyl-, tricyclo[3.3.1.13,7]dec-1-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28854-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30449680
Record name 1-Adamantyl methacrylate
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16887-36-8, 66786-62-7
Record name 1-Adamantyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Adamantyl methacrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Adamantyl Methacrylate (stabilized with MEHQ)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

200 ml of toluene and 1 g of p-toluenesulfonic acid were added to 70 g of 1-adamantanol and 50 g of methacrylic acid. They were subjected to a reaction with heating and stirring, while water was distilled off using a Dean-Stark trap. The resulting organic phase was washed with water, a 10 mass % aqueous sodium hydrogencarbonate solution and water in this order and distilled to obtain crude 1-adamantyl methacrylate (a crude product) having a purity of 91 mass %.
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200 mL
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1 g
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70 g
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50 g
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reactant
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Q & A

Q1: What makes 1-adamantyl methacrylate unique in terms of polymerization kinetics compared to other alkyl methacrylates?

A1: The introduction of the bulky adamantyl group in AdMA significantly affects its polymerization kinetics. Studies have shown that AdMA exhibits a higher polymerization rate and yields polymers with higher molecular weights compared to other alkyl methacrylates []. This is attributed to a decrease in the termination rate during polymerization, leading to a higher concentration of propagating polymer radicals [].

Q2: How does the incorporation of this compound influence the thermal properties of polymers?

A2: Polymers containing adamantyl esters, including poly(this compound), exhibit remarkably high glass transition temperatures (Tg) [, ]. This enhanced thermal stability is attributed to the bulky and rigid nature of the adamantyl group, which restricts chain mobility within the polymer matrix [].

Q3: Can this compound be used to synthesize copolymers with tailored properties?

A3: Yes, AdMA is an excellent comonomer for creating copolymers with controlled properties. For example, researchers have successfully synthesized copolymers of AdMA with styrene. These copolymers demonstrate a tunable refractive index and exhibit high transparency, making them promising materials for optical applications []. The copolymerization parameters of AdMA with Disperse Red methacrylate indicate an almost statistical incorporation of both monomers into the polymer chain, allowing for fine-tuning of material properties [].

Q4: What are the advantages of using this compound in the development of photoresist materials?

A4: The bulky and rigid structure of AdMA contributes to desirable properties in photoresist applications. Copolymers containing AdMA and other photoresist monomers like α-γ-butyrolactone methacrylate and 3-hydroxy-1-adamantyl methacrylate have been investigated for their use in 193 nm photoresists [, , ]. These copolymers often exhibit low absorbance at 193 nm, a crucial characteristic for efficient photoresist performance []. Additionally, the incorporation of AdMA can improve the etch resistance of the resulting photoresist materials.

Q5: Can the morphology of nanoparticles be controlled using this compound in polymerization-induced self-assembly (PISA)?

A6: Research indicates that AdMA plays a significant role in dictating nanoparticle morphology during RAFT emulsion polymerization-induced self-assembly []. The low water solubility and high Tg of poly(this compound) contribute to the formation of specific morphologies. For instance, depending on the balance between monomer solubility, Tg, and hydrophobic core volume, various shapes like spheres, worms, and vesicles can be achieved [].

Q6: What polymerization techniques have been successfully employed for the polymerization of this compound?

A6: Various polymerization techniques have proven effective for AdMA polymerization. These include:

  • Free radical polymerization: This technique is widely used for AdMA polymerization [, , ].
  • Anionic polymerization: This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions [].
  • Atom transfer radical polymerization (ATRP): ATRP enables precise control over molecular weight and allows for the synthesis of block copolymers [].
  • Nitroxide-mediated polymerization (NMP): NMP is particularly useful for synthesizing narrow molecular weight distribution polymers for applications like ArF photoresists [, ].
  • Reversible addition–fragmentation chain-transfer (RAFT) polymerization: RAFT polymerization offers excellent control over molecular weight and allows for the synthesis of various polymer architectures, including branched polymers for photoresist applications [, , ].

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